molecular formula C26H30N4OS B2435513 1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-4-[(2E)-3-(2-furyl)prop-2-enoyl]piperazine CAS No. 1116045-49-8

1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-4-[(2E)-3-(2-furyl)prop-2-enoyl]piperazine

Cat. No. B2435513
CAS RN: 1116045-49-8
M. Wt: 446.61
InChI Key: YOAWPNJPXDWINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-4-[(2E)-3-(2-furyl)prop-2-enoyl]piperazine is a useful research compound. Its molecular formula is C26H30N4OS and its molecular weight is 446.61. The purity is usually 95%.
BenchChem offers high-quality 1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-4-[(2E)-3-(2-furyl)prop-2-enoyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-4-[(2E)-3-(2-furyl)prop-2-enoyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Targeted Cancer Therapies: The compound’s unique structure suggests it could serve as a lead compound for designing targeted therapies against specific cancer types. Researchers can explore its interactions with cancer-related proteins and pathways.

b. Anti-Inflammatory Agents: Given its sulfonamide and piperidine moieties, this compound might act as an anti-inflammatory agent. Investigating its effects on inflammatory pathways could yield valuable insights.

c. Neurological Disorders: The compound’s piperidine core hints at possible interactions with neurotransmitter receptors. Researchers could explore its potential as a neuroprotective agent or for managing neurodegenerative diseases.

Materials Science

Materials scientists can find inspiration in its structure:

a. Organic Semiconductors: The conjugated system within the compound could make it suitable for organic semiconductor applications. Researchers can investigate its charge transport properties.

b. Photovoltaics: Considering its aromatic rings and conjugation, it might contribute to organic photovoltaic devices. Its absorption properties could be explored for solar cell applications.

Remember, these are just glimpses into the compound’s potential. Further experimental studies and collaborations across disciplines will unlock even more exciting applications! 🌟

properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4OS/c1-18-8-9-20(3)23(14-18)32-25-15-24(28-17-29-25)30-12-10-21(11-13-30)26(31)27-16-22-7-5-4-6-19(22)2/h4-9,14-15,17,21H,10-13,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAWPNJPXDWINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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